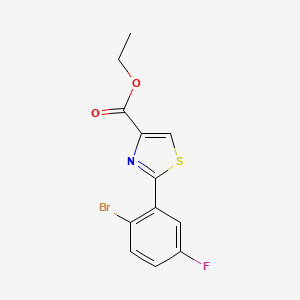

Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate

Description

Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate is a brominated and fluorinated thiazole derivative featuring a phenyl substituent at the 2-position of the thiazole ring and an ethyl ester group at the 4-position. This compound belongs to a broader class of thiazole carboxylates, which are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or antitumor agents .

Properties

Molecular Formula |

C12H9BrFNO2S |

|---|---|

Molecular Weight |

330.17 g/mol |

IUPAC Name |

ethyl 2-(2-bromo-5-fluorophenyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C12H9BrFNO2S/c1-2-17-12(16)10-6-18-11(15-10)8-5-7(14)3-4-9(8)13/h3-6H,2H2,1H3 |

InChI Key |

MJEZRUNSQQGNGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=C(C=CC(=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The carboxylate group is introduced through esterification with ethanol in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach to streamline the process and reduce costs. This method can include the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Types of Reactions:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted thiazole derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

Hydrolysis Products: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its anti-inflammatory and antitumor activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, altering their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity to these targets, leading to increased biological activity .

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate are best understood through comparison with analogous thiazole derivatives. Below is a systematic analysis:

Substituent Effects and Structural Similarities

Ethyl 2-bromothiazole-4-carboxylate

- Substituents : Bromine at thiazole-2 position; lacks the fluorophenyl group.

- Similarity Score : 0.81 (based on core thiazole-4-carboxylate structure) .

Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate

- Substituents : 4-hydroxyphenyl at thiazole-2 position.

- Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the lipophilic bromo-fluorophenyl group in the target compound. This derivative has shown acetylcholinesterase (AChE) inhibitory activity .

Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate

- Substituents : Difluorobenzyl at thiazole-4 position; ester at 5-position.

- Key Differences : The 5-carboxylate ester and difluorobenzyl group alter molecular geometry and electronic distribution. This compound has a higher molecular weight (362.19 g/mol vs. ~330 g/mol for the target) and may exhibit distinct pharmacokinetic properties .

Ethyl 2-aminothiazole-4-carboxylate Derivatives

- Substituents : Amide-linked isoindolin-1,3-dione or phenylpropanamide groups.

- Key Differences : These derivatives demonstrate antitumor activity against colorectal cancer via beta-catenin inhibition, highlighting the role of electron-deficient substituents (e.g., bromine, fluorine) in enhancing target binding. The target compound’s bromo-fluorophenyl group may similarly modulate interactions with hydrophobic enzyme pockets .

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate

- Substituents : Trifluoromethylphenyl at thiazole-2; methyl at 4-position.

- Key Differences : The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the bromo-fluoro substituents. Such modifications are critical in optimizing drug-like properties .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| Target Compound | C12H9BrFNO2S | ~330 g/mol | 2-Bromo-5-fluorophenyl, 4-COOEt |

| Ethyl 2-bromothiazole-4-carboxylate | C6H6BrNO2S | 236.09 g/mol | Bromo at thiazole-2 |

| Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate | C12H11NO3S | 249.28 g/mol | 4-Hydroxyphenyl |

| Ethyl 2-bromo-4-(3,4-difluorobenzyl)thiazole-5-carboxylate | C13H10BrF2NO2S | 362.19 g/mol | Difluorobenzyl, 5-COOEt |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.